molecular formula C23H21N5OS B11208885 N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11208885
M. Wt: 415.5 g/mol
InChI Key: ONHWSZIYZWNOFV-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H21N5OS/c1-16-7-6-8-17(2)21(16)25-20(29)15-30-23-27-26-22(18-11-13-24-14-12-18)28(23)19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,25,29)

InChI Key

ONHWSZIYZWNOFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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